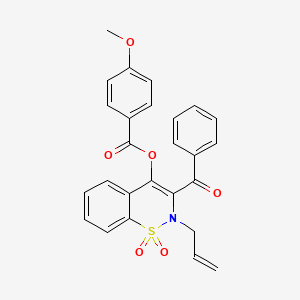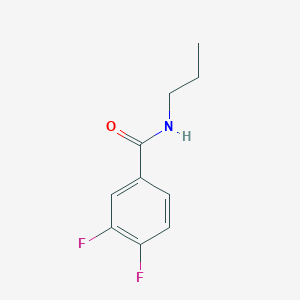![molecular formula C16H15BrN2O4 B4601783 Methyl 5-bromo-2-{[(4-methoxyanilino)carbonyl]amino}benzoate](/img/structure/B4601783.png)
Methyl 5-bromo-2-{[(4-methoxyanilino)carbonyl]amino}benzoate
Overview
Description
Methyl 5-bromo-2-{[(4-methoxyanilino)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5th position, a methoxy group attached to an aniline moiety, and a carbonyl group linked to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-{[(4-methoxyanilino)carbonyl]amino}benzoate typically involves a multi-step process:
Bromination: The starting material, methyl 2-aminobenzoate, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5th position.
Coupling Reaction: The brominated intermediate is then coupled with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the coupling reaction.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy and amino groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can yield amines or alcohols, depending on the functional groups involved.
Scientific Research Applications
Methyl 5-bromo-2-{[(4-methoxyanilino)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-{[(4-methoxyanilino)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the bromine atom and the methoxy group can influence its binding properties and overall activity.
Comparison with Similar Compounds
Methyl 5-bromo-2-methoxybenzoate: Similar structure but lacks the anilino and carbonyl groups.
Methyl 5-bromo-2-aminobenzoate: Similar structure but lacks the methoxy group.
Methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}benzoate: Similar structure but has a sulfonyl group instead of a carbonyl group.
Uniqueness: Methyl 5-bromo-2-{[(4-methoxyanilino)carbonyl]amino}benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the anilino and carbonyl groups provide sites for further chemical modifications.
Properties
IUPAC Name |
methyl 5-bromo-2-[(4-methoxyphenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-22-12-6-4-11(5-7-12)18-16(21)19-14-8-3-10(17)9-13(14)15(20)23-2/h3-9H,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUAQILXUKRQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4601701.png)
![2-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4601708.png)
![4-[(2,2-diphenylacetyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4601711.png)

![(3-METHYL-1-BENZOFURAN-2-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4601723.png)
![N-[2-(3-chlorophenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B4601738.png)
![[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B4601743.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4601758.png)

![Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate](/img/structure/B4601769.png)
![3-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE](/img/structure/B4601772.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4601773.png)
![6-(3-(dimethylamino)propyl)-2-(4-phenylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4601788.png)
![5,5-dimethyl-N-(2-phenylethyl)-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B4601795.png)
